![molecular formula C23H26N4O3S B2812483 (1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(piperidin-1-yl)methanone CAS No. 1021119-11-8](/img/structure/B2812483.png)
(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C23H26N4O3S and its molecular weight is 438.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are tetrameric complexes formed by homo- and heteroassembly among four related subunits (GIRK1–4 or Kir3.1–3.4). GIRK channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
The compound acts as a GIRK channel activator . It interacts with the GIRK channels, leading to their activation. This results in the modulation of the excitability of cells, which is a critical process in various physiological functions .
Biochemical Pathways
The activation of GIRK channels by the compound affects the GPCR signaling pathways . These pathways play a crucial role in various physiological processes, including pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays and has shown nanomolar potency as a GIRK1/2 activator . It also exhibits improved metabolic stability over the prototypical urea-based compounds .
Result of Action
The activation of GIRK channels by the compound leads to the modulation of cell excitability. This can have various effects at the molecular and cellular levels, depending on the specific physiological context .
Análisis Bioquímico
Biochemical Properties
The compound interacts with GIRK channels, which are key effectors in GPCR signaling pathways that modulate excitability in cells . The compound has been identified as a potent and selective GIRK1/2 activator .
Cellular Effects
The compound’s influence on cell function is primarily through its impact on GIRK channels. These channels are broadly expressed in the brain as well as numerous locations in the periphery including the heart, and endocrine tissues .
Molecular Mechanism
The compound exerts its effects at the molecular level by activating GIRK channels. This activation is achieved through binding interactions with the channels, leading to changes in cell excitability .
Temporal Effects in Laboratory Settings
The compound has been evaluated in tier 1 DMPK assays and has shown nanomolar potency as a GIRK1/2 activator with improved metabolic stability over the prototypical urea-based compounds .
Dosage Effects in Animal Models
The effects of the compound in animal models have not been explicitly mentioned in the available literature .
Actividad Biológica
The compound (1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(piperidin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article will explore its structure, synthesis, and various biological activities, including anticancer properties and enzyme inhibition.
Structural Characteristics
The molecular formula of the compound is C20H24N2O2S, and it features a unique combination of functional groups that may contribute to its biological activity. The presence of the pyrazolo and piperidine moieties suggests potential interactions with various biological targets.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, typically involving multi-step organic reactions. Common approaches include:
- Condensation Reactions : Combining appropriate precursors to form the desired pyrazolo-pyridine framework.
- Functional Group Modifications : Introducing the piperidine moiety through nucleophilic substitution or coupling reactions.
These methods emphasize the importance of strategic planning in synthetic chemistry to achieve high yields and purity.
Anticancer Properties
Research indicates that compounds with similar structural features often exhibit significant anticancer activity . For instance, a study highlighted the ability of pyrazolo[3,4-b]pyridine derivatives to inhibit cell proliferation in various cancer cell lines by targeting specific signaling pathways involved in cancer progression .
The following table summarizes some relevant findings on related compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Pyrazolo[3,4-b]pyridine Derivative | Contains pyrazole and pyridine rings | Anticancer activity |
3-Methylpyrazole Derivative | Methyl substitution on pyrazole | Enzyme inhibition |
Piperidine-based Compound | Piperidine ring with functional groups | Antimicrobial properties |
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor , particularly against enzymes involved in cancer metastasis and progression. For example, similar compounds have shown promise in inhibiting fascin protein, which is implicated in cell migration and invasion in metastatic cancers .
Case Studies
Several case studies have investigated the biological activity of structurally related compounds:
- Inhibition of AMPA Receptors : A study demonstrated that certain pyrazolo derivatives effectively inhibited AMPA-type ionotropic glutamate receptors, which are crucial in neurological processes. The IC50 values for these compounds ranged from 60 nM to higher concentrations depending on structural modifications .
- Antimicrobial Activity : Another study explored the antimicrobial properties of piperidine derivatives, revealing that modifications could enhance activity against various bacterial strains .
Pharmacodynamics and Pharmacokinetics
Understanding the pharmacodynamics (PD) and pharmacokinetics (PK) of this compound is essential for evaluating its therapeutic potential. Interaction studies typically involve:
- Binding Affinity Assays : Assessing how well the compound binds to target proteins.
- Metabolic Stability Tests : Evaluating how long the compound remains active in biological systems.
These studies provide insights into how modifications to the structure can influence both PD and PK profiles.
Propiedades
IUPAC Name |
[1-(1,1-dioxothiolan-3-yl)-3-methyl-6-phenylpyrazolo[3,4-b]pyridin-4-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S/c1-16-21-19(23(28)26-11-6-3-7-12-26)14-20(17-8-4-2-5-9-17)24-22(21)27(25-16)18-10-13-31(29,30)15-18/h2,4-5,8-9,14,18H,3,6-7,10-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIDFPUONKHFJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)N4CCCCC4)C5CCS(=O)(=O)C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.